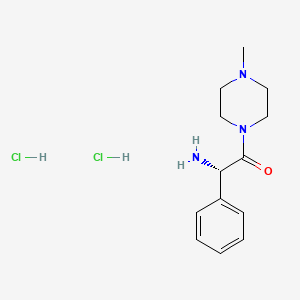

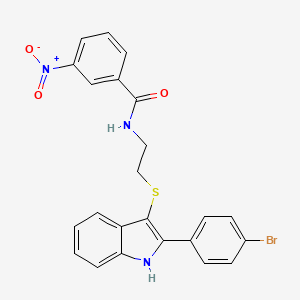

![molecular formula C18H18N2O4 B2662721 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid CAS No. 305358-62-7](/img/structure/B2662721.png)

2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

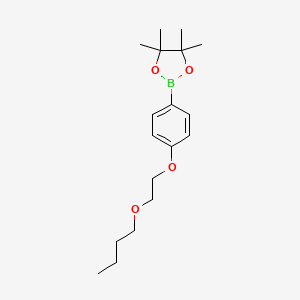

“2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid” is a chemical compound with the molecular formula C18H18N2O4 . It is also known by other synonyms such as “2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoic acid” and "2-[[3-(2-methylpropanoylamino)phenyl]carbonylamino]benzoic acid" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight is approximately 326 .Applications De Recherche Scientifique

RAFT Polymerization for Water-Soluble Polymers

Reversible addition-fragmentation chain transfer (RAFT) polymerization has been utilized to synthesize water-soluble and thermoresponsive polymers. Acrylamides containing proline and hydroxyproline moiety have been polymerized, demonstrating the application of 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid derivatives in creating well-defined amino acid-based polymers. This process exemplifies the chemical's role in the controlled synthesis of polymers with specific properties (Mori, Kato, Matsuyama, & Endo, 2008).

Benzoic Acid Derivatives in Food and Pharmaceuticals

Benzoic acid derivatives, including this compound, are widely used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products. Their widespread use stems from their natural occurrence in plant and animal tissues and the ability to be synthesized by microorganisms. This highlights the compound's importance beyond the laboratory, impacting everyday consumer products (Del Olmo, Calzada, & Nuñez, 2017).

Inhibition of Adenovirus Replication

2-[2-Benzoylamino)benzoylamino]benzoic acid has shown potent and nontoxic antiadenoviral properties. Through structural modification and optimization, specific analogues of this compound have been identified as potent inhibitors of adenovirus replication, indicating its potential in antiviral therapies (Öberg, Strand, Andersson, Edlund, Tran, Mei, Wadell, & Elofsson, 2012).

Electrochemical Properties and Energy Storage Materials

The electrochemical properties of conductive polymer electroactive films have been enhanced by incorporating N‑benzoyl derivatives of isoleucine, demonstrating improved performance in supercapacitors (SCs). This application signifies the role of this compound derivatives in developing advanced materials for energy storage and electronics (Kowsari, Ehsani, Assadi, & Safari, 2018).

Biosynthesis of 3-Amino-benzoic Acid in Microbial Systems

Microbial biosynthetic systems utilizing Escherichia coli have been engineered for de novo production of 3-amino-benzoic acid from glucose, showcasing the potential of this compound derivatives in biotechnological applications for producing valuable chemical building blocks (Zhang & Stephanopoulos, 2016).

Propriétés

IUPAC Name |

2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-11(2)16(21)19-13-7-5-6-12(10-13)17(22)20-15-9-4-3-8-14(15)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYWSLRZCGRNJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

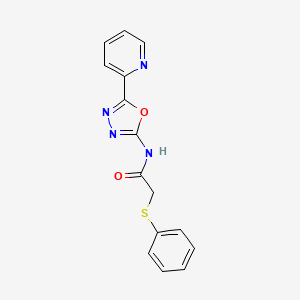

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide](/img/structure/B2662640.png)

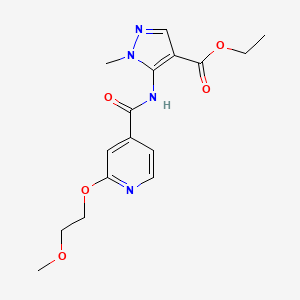

![2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662649.png)

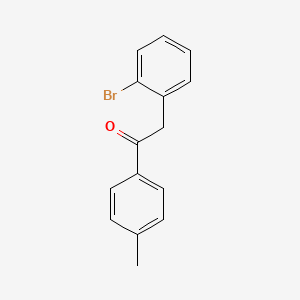

![2-[5-(hydroxymethyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2662650.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-2-pyrrolidinone](/img/structure/B2662653.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B2662659.png)